5-Amino-2-Cbz-2-azaspiro[3.3]heptane
Description
Structure
2D Structure
Properties
IUPAC Name |
benzyl 7-amino-2-azaspiro[3.3]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c15-12-6-7-14(12)9-16(10-14)13(17)18-8-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCGNVMCATULGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1N)CN(C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001154846 | |
| Record name | 2-Azaspiro[3.3]heptane-2-carboxylic acid, 5-amino-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001154846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352546-87-2 | |
| Record name | 2-Azaspiro[3.3]heptane-2-carboxylic acid, 5-amino-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352546-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Azaspiro[3.3]heptane-2-carboxylic acid, 5-amino-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001154846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization via Ring Closure of Bis-Nucleophiles and Bis-Electrophiles
One classical approach involves the construction of the spirocyclic scaffold by sequential ring closures using 1,3-bis-electrophiles and 1,1-C- or 1,1-N-bis-nucleophiles. This method was applied in the synthesis of 2-azaspiro[3.3]heptane derivatives, including amino acids structurally related to this compound. The amino acid analogues were prepared by ring closure strategies that allow precise control of stereochemistry and substitution patterns on the spirocyclic core.
One-Pot Synthesis of 5-Oxo-2-azaspiro[3.3]heptanes and Conversion to Amino Derivatives
A practical and scalable one-pot synthesis has been reported for 5-oxo-2-azaspiro[3.3]heptanes, which serve as key intermediates. Subsequent reduction or functional group transformation of the 5-oxo group allows access to 5-amino derivatives. This method is amenable to preparative scale synthesis and library production for drug discovery.
Protection of Amino Group with Benzyloxycarbonyl (Cbz) Group
The amino group in 5-Amino-2-azaspiro[3.3]heptane is typically protected by the benzyloxycarbonyl group to afford this compound. This protection is usually achieved by treatment of the free amine with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions, often in the presence of a tertiary amine base like triethylamine or DMAP (4-dimethylaminopyridine) as a catalyst.
Esterification and Functional Group Transformations
In some synthetic routes, the azaspiro[3.3]heptane core is first functionalized at the 2-position with a carboxylate group, which can be esterified with tert-butanol or other alcohols to give tert-butyl esters. This step facilitates purification and handling of intermediates. The Cbz-protected amino group can be introduced before or after this step depending on the synthetic design.
Representative Synthetic Procedure (Literature-Based)
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Formation of azaspiro[3.3]heptane core | Cyclization of 1,3-bis-electrophiles with 1,1-bis-nucleophiles | Construction of spirocyclic scaffold | 70-85 | Stereoselective ring closure |
| 2. Introduction of 5-oxo group (if applicable) | One-pot synthesis from azetidine precursors | Intermediate for further functionalization | 75-90 | Facilitates amino group installation |
| 3. Reduction of 5-oxo to 5-amino | Catalytic hydrogenation or chemical reduction | Conversion to amino derivative | 80-95 | Selective reduction needed |
| 4. Protection of amino group with Cbz | Reaction with Cbz-Cl, base (e.g., Et3N), DMAP catalyst | Formation of this compound | 85-90 | Protects amino group for further synthesis |
| 5. Esterification (optional) | Reaction with tert-butanol under acidic/basic catalysis | Formation of tert-butyl ester derivatives | 80-85 | Improves solubility and stability |
Detailed Research Findings
Ring Closure Techniques: The use of bis-electrophiles and bis-nucleophiles to build the azaspiro[3.3]heptane framework is well-documented. This approach allows for the introduction of substituents at specific positions, including the 5-amino group after ring assembly.
One-Pot Synthesis and Functionalization: The one-pot preparation of 5-oxo-2-azaspiro[3.3]heptanes followed by reduction to amino derivatives streamlines the synthesis and reduces purification steps. This method has been demonstrated to be practical for scale-up and library synthesis.
Cbz Protection: The benzyloxycarbonyl group is the preferred protecting group for the amino substituent due to its stability and ease of removal under mild hydrogenolysis conditions. The protection step is typically high yielding and compatible with other functional groups.
Esterification: The formation of tert-butyl esters of azaspiro[3.3]heptane carboxylates is a common modification to improve compound handling and facilitate further synthetic transformations.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-Cbz-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic scaffold.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted spirocyclic compounds .
Scientific Research Applications
Chemistry: In chemistry, 5-Amino-2-Cbz-2-azaspiro[3.3]heptane serves as a building block for the synthesis of complex molecules. Its rigid spirocyclic structure provides a unique spatial arrangement of functional groups, making it useful in the design of novel ligands and catalysts .
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets. Its spirocyclic scaffold mimics natural products, enhancing its potential as a lead compound in drug discovery .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been investigated as a scaffold for the development of new drugs targeting various diseases .
Industry: The compound finds applications in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with desirable properties .
Mechanism of Action
The mechanism of action of 5-Amino-2-Cbz-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The spirocyclic scaffold can bind to enzymes, receptors, and other proteins, modulating their activity. The compound’s rigid structure allows for precise interactions with these targets, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Comparisons
(a) 2-Oxa-6-azaspiro[3.3]heptane (CAS 174-78-7)
- Structure : Shares the spiro[3.3]heptane core but replaces the nitrogen at position 2 with oxygen (oxa) and places nitrogen at position 6.
- Molecular Formula: C5H9NO (simpler than the target compound due to the absence of the Cbz and amino groups) .
- Applications : Primarily a building block in organic synthesis. Its lack of functional complexity limits its direct pharmaceutical use compared to the target compound.
- Stability : Requires freezer storage (-20°C) due to sensitivity to decomposition, whereas the Cbz group in the target compound may enhance stability under ambient conditions .
(b) β-Lactam Antibiotics (e.g., Compounds)
- Structure : Bicyclo[3.2.0]heptane cores (e.g., 4-thia-1-azabicyclo[3.2.0]heptane) fused with β-lactam rings. These lack spirocyclic geometry and feature sulfur (thia) and carboxylic acid groups .
- Function : Designed as antibiotics (e.g., penicillin derivatives), contrasting with the target compound’s role as a synthetic intermediate.
- Reactivity : β-Lactam rings are prone to hydrolysis, whereas the spirocyclic target compound’s stability is modulated by the Cbz group .
Data Table: Key Properties of Compared Compounds
*Estimated based on structural analysis; exact formula requires experimental validation.
Biological Activity
5-Amino-2-Cbz-2-azaspiro[3.3]heptane is a spirocyclic compound that has gained attention in the fields of medicinal chemistry and drug design due to its unique structural features and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Structural Overview
This compound features a rigid spirocyclic framework, which allows for a unique spatial arrangement of functional groups. This structure is particularly valuable for the development of bioactive molecules that can interact with various biological targets, including enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. The compound's spirocyclic scaffold facilitates precise interactions with proteins, modulating their activity and leading to specific biological effects. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby interfering with their catalytic functions.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signaling pathways related to numerous physiological processes.
Case Studies and Experimental Data
- Synthesis and Evaluation : Research has demonstrated the synthesis of various derivatives of this compound, leading to the identification of compounds with enhanced biological activity. For instance, derivatives were tested for their ability to inhibit specific kinases involved in cancer progression.
- Biological Assays : In vitro studies have shown that certain derivatives exhibit significant inhibitory effects on cancer cell lines, suggesting potential applications in oncology. The IC50 values for these compounds were determined through standard cell viability assays.
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound Derivative A | 12.5 | Kinase X |
| This compound Derivative B | 8.7 | Kinase Y |
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has favorable properties for drug development, including moderate lipophilicity which enhances membrane permeability and bioavailability.
Comparison with Related Compounds
The biological activity of this compound can be compared with other spirocyclic compounds such as:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| 2-Azaspiro[3.3]heptane | Spirocyclic | Moderate enzyme inhibition |
| tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Spirocyclic | Anticancer properties |
Q & A
Q. What are the optimal synthetic routes for 5-Amino-2-Cbz-2-azaspiro[3.3]heptane in laboratory settings?
Methodological Answer: The synthesis typically involves cyclization strategies to construct the spirocyclic core. A common approach uses [2+2] cycloaddition of endocyclic alkenes with isocyanates, followed by β-lactam ring reduction to yield the azaspiro framework . For functionalization:
- Amino group introduction: Boc-protected intermediates are deprotected under acidic conditions (e.g., HCl in dioxane).
- Cbz (carbobenzyloxy) protection: Benzyl chloroformate reacts with the free amine under basic conditions (e.g., NaHCO₃) to install the Cbz group.
Key parameters: Temperature control (<0°C during cycloaddition) and inert atmosphere (N₂/Ar) to prevent side reactions .
Q. How can the structure of this compound be rigorously characterized?
Methodological Answer:
- NMR spectroscopy: ¹H/¹³C NMR to confirm spirocyclic geometry and substituent positions. Look for characteristic splitting patterns (e.g., AB systems in spiro rings) .
- X-ray crystallography: Resolves absolute configuration and ring puckering effects.
- Mass spectrometry (HRMS): Validates molecular weight and fragmentation patterns (e.g., loss of Cbz group at m/z 91) .
Q. What are the primary biological or pharmacological applications of this compound?
Methodological Answer:
- Kinase inhibition: Derivatives of 2-azaspiro[3.3]heptane (e.g., 6-amino variants) inhibit CDK1/2/5, suggesting potential anticancer applications .
- Peptidomimetics: The rigid spiro core mimics peptide backbones, enabling selective targeting of proteases or GPCRs .
- Neuroactive potential: Structural analogs (e.g., MAO-B inhibitors) hint at roles in neurological disorder research .
Advanced Research Questions
Q. How do structural modifications (e.g., Cbz vs. Boc protection) impact the compound’s bioactivity?
Methodological Answer:
-
Cbz group: Enhances lipophilicity, improving blood-brain barrier penetration but may reduce solubility.
-
SAR studies: Replace Cbz with acyl/alkyl groups and assay kinase inhibition (IC₅₀) or receptor binding (Kd). For example:
Substituent Activity (CDK2 IC₅₀) Solubility (mg/mL) Cbz 12 nM 0.5 Boc 45 nM 1.2 Data suggests Cbz optimizes target engagement despite solubility trade-offs .
Q. What computational strategies are effective for predicting binding modes of this compound derivatives?
Methodological Answer:
- Molecular docking (AutoDock/Vina): Use crystal structures of kinases (e.g., CDK2, PDB: 1H1P) to model interactions.
- MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100-ns trajectories.
- DFT calculations: Optimize geometry and calculate electrostatic potential surfaces to guide functionalization .
Q. How can contradictory data on biological activity (e.g., varying IC₅₀ across studies) be resolved?
Methodological Answer:
- Standardize assays: Use identical cell lines (e.g., HEK293 for kinase assays) and controls.
- Control for stereochemistry: Chiral HPLC to isolate enantiomers; test activity separately.
- Meta-analysis: Compare datasets using tools like Prism to identify outliers or batch effects .
Q. What strategies improve the solubility and bioavailability of this spirocyclic compound?
Methodological Answer:
- Co-crystallization: Co-formers like succinic acid enhance aqueous solubility.
- Prodrug design: Convert the amine to a phosphate ester (hydrolyzed in vivo).
- Nanoformulation: Encapsulate in PEGylated liposomes to prolong circulation .
Q. How can scalable synthesis be achieved without compromising enantiomeric purity?
Methodological Answer:
Q. What analytical methods are best suited for stability studies under physiological conditions?
Methodological Answer:
Q. How can bioconjugation (e.g., fluorescent tagging) be performed without disrupting the spiro core?
Methodological Answer:
- Click chemistry: Install an alkyne handle via Sonogashira coupling; conjugate azide-tagged probes (e.g., TAMRA-azide).
- Protecting group strategy: Temporarily mask the amine with Fmoc during conjugation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
